Chloroheptafluorocyclobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
377-41-3 |
|---|---|
Molecular Formula |
C4ClF7 |
Molecular Weight |
216.48 g/mol |
IUPAC Name |
1-chloro-1,2,2,3,3,4,4-heptafluorocyclobutane |
InChI |
InChI=1S/C4ClF7/c5-1(6)2(7,8)4(11,12)3(1,9)10 |
InChI Key |
KPEMHIJREABZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes
Direct Fluorination Techniques
Direct fluorination involves the reaction of a hydrocarbon or a partially halogenated precursor with elemental fluorine or other potent fluorinating agents. This method, while conceptually straightforward, is often challenging to control due to the high reactivity of fluorine gas, which can lead to extensive fragmentation of the carbon skeleton.
For the synthesis of chloroheptafluorocyclobutane, a potential precursor would be a chlorocyclobutane or a partially fluorinated chlorocyclobutane. The reaction would be carried out in a specialized fluorination reactor, often diluted with an inert gas like nitrogen or helium to moderate the reaction rate and dissipate the significant heat of reaction.
Key Reaction Parameters for Direct Fluorination:
| Parameter | Typical Range/Conditions | Purpose |
| Temperature | -78°C to 100°C | To control the reaction rate and minimize side reactions. |
| Fluorine Concentration | 1-10% in an inert gas | To moderate the reactivity of elemental fluorine. |
| Solvent | Perfluorinated or chlorofluorinated solvents | To ensure stability in the highly reactive environment. |
| Catalyst | Metal fluorides (e.g., CoF₃, AgF) | To facilitate controlled fluorine incorporation. |
While direct fluorination is a powerful tool for achieving high levels of fluorination, its application to the synthesis of a specific isomer of this compound would require careful optimization to achieve the desired regioselectivity and avoid over-fluorination or degradation.
Halogen Exchange Reactions for Chlorine Introduction
Halogen exchange reactions provide a more controlled method for introducing specific halogen atoms. In the context of this compound synthesis, this typically involves the replacement of a fluorine or another halogen atom with chlorine. A well-known method for introducing fluorine is the Swarts reaction, which utilizes metal fluorides like antimony trifluoride (SbF₃) to replace chlorine or bromine with fluorine. scienceinfo.comvedantu.comacs.orgbyjus.com The reverse process, replacing fluorine with chlorine, is less common but can be achieved under specific conditions.
A plausible route to this compound via halogen exchange would start with a perfluorinated or a polyfluorinated cyclobutane (B1203170) derivative containing a suitable leaving group. The reaction with a chloride source, such as a metal chloride or a quaternary ammonium chloride, would then introduce the chlorine atom.
Typical Reagents in Halogen Exchange Reactions:
| Reaction Type | Reagents | Substrate Example |
| Fluorination (Swarts Reaction) | SbF₃, SbCl₅ (catalyst), HF | Polychlorinated cyclobutane |
| Chlorination | AlCl₃, PCl₅, SO₂Cl₂ | Polyfluorinated cyclobutane with a leaving group |
The efficiency of these reactions is highly dependent on the nature of the substrate, the reagents used, and the reaction conditions. For instance, the Swarts reaction is particularly effective for replacing chlorine with fluorine in compounds that are activated towards nucleophilic substitution. scienceinfo.comvedantu.comacs.orgbyjus.com
Cycloaddition Pathways to the Cyclobutane Ring
The construction of the cyclobutane ring itself is a critical step in the synthesis of this compound. The most common and direct method for forming four-membered rings is the [2+2] cycloaddition reaction. d-nb.infonih.gov This involves the reaction of two alkene molecules to form a cyclobutane ring.
For the synthesis of this compound, a likely pathway is the cycloaddition of two fluorinated and/or chlorinated ethene derivatives. A potential combination would be the reaction of tetrafluoroethylene (B6358150) (TFE) with chlorotrifluoroethylene (CTFE). The thermal or photochemical dimerization of chlorotrifluoroethylene is known to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. While this is not the target molecule, it demonstrates the feasibility of this approach. Subsequent selective fluorination of one of the chlorine atoms could potentially yield this compound.
The regiochemistry and stereochemistry of the cycloaddition are crucial factors. The head-to-head or head-to-tail addition of unsymmetrical alkenes like CTFE can lead to different isomers.
[2+2] Cycloaddition for Fluorinated Cyclobutanes:
| Reactant 1 | Reactant 2 | Conditions | Potential Product Intermediate |
| Chlorotrifluoroethylene | Tetrafluoroethylene | Thermal or Photochemical | This compound |
| Chlorotrifluoroethylene | Chlorotrifluoroethylene | Thermal | 1,2-Dichlorohexafluorocyclobutane |
Stereochemical Control in Synthesis
The synthesis of this compound can result in different stereoisomers, depending on the spatial arrangement of the chlorine and fluorine atoms on the cyclobutane ring. Controlling the stereochemistry is a significant challenge in synthetic organic chemistry.
In the context of [2+2] cycloaddition reactions, the stereochemical outcome is often dictated by the mechanism of the reaction. rsc.org Photochemical cycloadditions, for example, can proceed through a triplet diradical intermediate, which may allow for rotation around single bonds before ring closure, leading to a mixture of stereoisomers. In contrast, some thermal cycloadditions can proceed through a concerted mechanism, which can lead to a higher degree of stereoselectivity.
For halogen exchange and direct fluorination reactions, the stereochemistry of the starting material can often be retained or inverted depending on the reaction mechanism (e.g., Sₙ1 vs. Sₙ2). Achieving a specific stereoisomer of this compound would likely require a carefully designed synthetic route that employs stereoselective reactions or the separation of isomers at an intermediate or final stage. iitk.ac.inresearchgate.net
Green Chemistry Approaches in this compound Synthesis
Traditional methods for the synthesis of fluorinated compounds often involve harsh reagents, high temperatures, and the generation of significant waste, posing environmental concerns. researchgate.netrsc.org Green chemistry principles aim to address these issues by developing more sustainable and environmentally benign synthetic routes.
In the synthesis of this compound, green chemistry approaches could include:
Catalytic Methods: Utilizing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste. rsc.orgmdpi.com For instance, developing more efficient and recyclable catalysts for halogen exchange or cycloaddition reactions.
Safer Reagents and Solvents: Replacing hazardous reagents like elemental fluorine with safer alternatives. The use of supercritical fluids or ionic liquids as reaction media could also reduce the reliance on volatile organic solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. [2+2] cycloaddition reactions are inherently atom-economical.
Energy Efficiency: Employing photochemical or microwave-assisted reactions that can be more energy-efficient than traditional thermal methods. rsc.org
Recent research in green fluorination chemistry focuses on developing methods that avoid the use of highly toxic and corrosive reagents and minimize the production of hazardous byproducts, which could be applied to the synthesis of this compound. researchgate.netrsc.orgmdpi.com
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
Nucleophilic substitution in chloroheptafluorocyclobutane involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Perfluorinated compounds are generally activated towards nucleophilic attack because the cumulative electron-withdrawing effects of the fluorine atoms create a significant partial positive charge on the carbon atoms. nih.govnih.gov
The reaction proceeds via the cleavage of the C-Cl bond, which is substantially weaker than the C-F bonds. While the exact mechanism (SN1 or SN2) is not extensively documented for this specific compound, the hindered nature of the tertiary carbon might suggest a pathway with some SN1 character, though the formation of a carbocation on a highly electronegative ring is generally unfavorable. A concerted SN2 mechanism would face significant steric hindrance from the bulky fluorine atoms surrounding the reaction center.
A representative reaction is with a strong nucleophile like sodium methoxide (B1231860) in an appropriate solvent. The methoxide ion (CH₃O⁻) would attack the electrophilic carbon, resulting in the formation of heptafluoro-1-methoxycyclobutane and sodium chloride.
Reaction Scheme:
c-C₄F₇Cl + NaOCH₃ → c-C₄F₇OCH₃ + NaCl
The reactivity in nucleophilic aromatic substitution (SNAr) has been shown to be high for polyfluoroarenes, and similar principles of activation apply to saturated perfluorinated systems. mdpi.com
Electrophilic Reactions
Electrophilic reactions, which involve the attack of an electron-deficient species (an electrophile), are not a characteristic pathway for this compound. The molecule's carbon framework is severely electron-deficient due to the intense inductive effect of the seven fluorine atoms and the chlorine atom. There are no regions of high electron density, such as π-bonds in alkenes or aromatic systems, that can be donated to an incoming electrophile. Therefore, this compound is highly resistant to attack by electrophiles under normal conditions.
Free Radical Transformations
Free radical reactions are a major pathway for the transformation of chlorofluorocarbons (CFCs) and related compounds, typically initiated by ultraviolet (UV) radiation or high temperatures. wikipedia.orglibretexts.org This process occurs as a chain reaction involving three distinct phases: initiation, propagation, and termination. savemyexams.comscience-revision.co.uk
The initiation step involves the homolytic cleavage of the weakest bond in the molecule to generate two radical species. In this compound, the C-Cl bond is significantly weaker than both the C-F and C-C bonds, requiring less energy to break. quora.com Upon exposure to UV light or sufficient heat, the C-Cl bond breaks homolytically, yielding a heptafluorocyclobutyl radical and a chlorine radical. wikipedia.org
Initiation Reaction:
c-C₄F₇Cl + energy (hν or Δ) → c-C₄F₇• + Cl•
| Bond Type | Average BDE (kJ/mol) | Implication for Initiation |
|---|---|---|
| C-Cl | ~327 | Weakest bond; breaks preferentially |
| C-C (in ring) | ~370 | Stronger than C-Cl; remains intact |
| C-F | ~485 | Strongest bond; highly resistant to cleavage |
Data sourced from references quora.com and general chemical data.
Once formed, the highly reactive radicals participate in propagation steps, where they react with stable molecules to form new products and regenerate radicals, thus continuing the chain. libretexts.orgscience-revision.co.uk If a hydrogen-donating species (R-H), such as an alkane, is present, the following propagation steps can occur:
Propagation Step 1: A chlorine radical abstracts a hydrogen atom from the hydrogen donor to form hydrogen chloride and a new radical (R•).
Cl• + R-H → HCl + R•
Propagation Step 2: The heptafluorocyclobutyl radical can react with other species. For instance, it could abstract a halogen from a halogen source or react with another molecule to form a new C-C bond. In the context of chlorination of an alkane, the alkyl radical (R•) would react with another molecule of this compound, though this is less favorable than reacting with a more abundant Cl₂ source if present. A more typical propagation cycle involves the reaction of the newly formed alkyl radical with a chlorine source.
The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This removes free radicals from the reaction mixture, halting the propagation cycle. savemyexams.comscience-revision.co.uk Several termination possibilities exist:
Termination Reactions:
Combination of two chlorine radicals:
Cl• + Cl• → Cl₂
Combination of a chlorine radical and a heptafluorocyclobutyl radical:
Cl• + c-C₄F₇• → c-C₄F₇Cl
Dimerization of two heptafluorocyclobutyl radicals:
c-C₄F₇• + c-C₄F₇• → c-C₄F₇-c-C₄F₇ (Perfluoro-1,1'-bicyclobutyl)
Ring-Opening Reactions
The four-membered cyclobutane (B1203170) ring possesses significant ring strain, which can make it susceptible to opening under energetic conditions. However, perfluorination is known to strengthen the carbon-carbon bonds of the ring, increasing its thermal stability compared to its hydrocarbon counterpart.
Ring-opening of this compound is not expected under mild conditions. It requires high temperatures, typically in the range of gas-phase pyrolysis (above 450°C). nih.govnih.gov The reaction would proceed through a radical mechanism. The initial step, as in other radical processes, is the homolytic cleavage of the C-Cl bond. At sufficiently high temperatures, the resulting heptafluorocyclobutyl radical can undergo a secondary fragmentation involving the cleavage of a C-C bond. This ring-opening would produce a linear biradical, which would then rearrange to form more stable, unsaturated linear chlorofluoroalkenes.
For example, gas-phase pyrolysis of similar small, strained chlorofluorocycles has been shown to result in ring-opening and isomerization. researchgate.net Thermal decomposition of cyclobutane derivatives often proceeds via biradical intermediates, leading to cleavage into smaller unsaturated molecules. researchgate.net
Plausible Pyrolysis Pathway:
Initiation: c-C₄F₇Cl → c-C₄F₇• + Cl•
Ring-Opening: c-C₄F₇• → •CF₂CF₂CF=CFCl (rearrangement and isomerization are possible)
Product Formation: The resulting linear radicals would undergo further reactions to form stable end-products like perfluorobutadiene or other chlorofluorobutenes.
| Reaction Type | Conditions | Reactive Site | Typical Products |
|---|---|---|---|
| Nucleophilic Substitution | Strong nucleophile (e.g., NaOCH₃) | C-Cl bond | Substituted cyclobutane (c-C₄F₇-Nu) |
| Electrophilic Reaction | Standard electrophiles | None | No reaction |
| Free Radical Transformation | UV light or heat (Δ) | C-Cl bond | Radical-derived products |
| Ring-Opening Reaction | High temperature (Pyrolysis) | C-C bonds (after C-Cl cleavage) | Linear unsaturated chlorofluoroalkenes |
Thermal and Photochemical Reactivity
The stability and decomposition pathways of this compound are primarily dictated by the energy input, whether thermal or photochemical. These processes lead to the cleavage of the weakest bond within the molecule, initiating a cascade of reactions that yield a variety of products.
The thermal decomposition of perfluorinated cyclobutanes, such as octafluorocyclobutane (B90634), has been studied and provides a foundational understanding of the thermal behavior of this compound. Studies conducted in shock tubes have shown that the primary decomposition pathway for octafluorocyclobutane is the unimolecular fission of the cyclobutane ring, yielding two molecules of tetrafluoroethylene (B6358150) (C2F4). acs.org This process is characterized by a high activation energy due to the strength of the carbon-carbon bonds within the cyclic structure.
For this compound, the presence of a C-Cl bond introduces a point of relative weakness compared to the C-F and C-C bonds. Consequently, under thermal stress, the initial bond scission is anticipated to be the cleavage of the C-Cl bond, generating a heptafluorocyclobutyl radical and a chlorine radical. This initiation step would be followed by a series of radical propagation and termination reactions.
Interactive Table: Bond Dissociation Energies
| Bond | Dissociation Energy (kJ/mol) |
|---|---|
| C-C (in cyclobutane) | ~360 |
| C-F | ~485 |
Note: The provided bond dissociation energies are approximate values and can vary depending on the specific molecular environment.
The photochemical reactivity of this compound is dominated by the photodissociation of the C-Cl bond. tutorchase.com Similar to other chlorofluoroalkanes, when exposed to ultraviolet (UV) radiation, the molecule absorbs a photon, leading to the homolytic cleavage of the C-Cl bond. tutorchase.com This process, known as photodissociation or photolysis, is a key reaction in the atmospheric chemistry of many organochlorine compounds. wikipedia.org
The primary photochemical event can be represented as:
C₄F₇Cl + hν → •C₄F₇ + •Cl
The resulting heptafluorocyclobutyl radical and chlorine atom are highly reactive species that can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination with other radicals. The specific products formed will depend on the reaction conditions and the presence of other chemical species.
Derivatization Strategies for Functionalization
The presence of a single, reactive C-Cl bond in this compound makes it an attractive starting material for the synthesis of a variety of functionalized heptafluorocyclobutane derivatives. The significant difference in reactivity between the C-Cl and C-F bonds allows for selective chemical transformations at the chlorine-bearing carbon atom.
One of the most common strategies for the functionalization of haloalkanes is nucleophilic substitution. savemyexams.com In this type of reaction, a nucleophile, which is an electron-rich species, attacks the partially positive carbon atom of the C-Cl bond, leading to the displacement of the chloride ion. savemyexams.com
Nu⁻ + C₄F₇Cl → C₄F₇-Nu + Cl⁻
A wide range of nucleophiles can be employed in these reactions, including hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. The rate of nucleophilic substitution on haloalkanes is influenced by the strength of the carbon-halogen bond, with the reactivity order being C-I > C-Br > C-Cl > C-F. savemyexams.com
Another powerful tool for the derivatization of this compound is the use of Grignard reagents. masterorganicchemistry.com Grignard reagents, which are organomagnesium halides (R-MgX), are potent nucleophiles and strong bases. masterorganicchemistry.com The reaction of this compound with magnesium metal would first lead to the formation of the corresponding Grignard reagent, heptafluorocyclobutylmagnesium chloride.
C₄F₇Cl + Mg → C₄F₇MgCl
This Grignard reagent can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, while reaction with carbon dioxide, followed by an acidic workup, produces a carboxylic acid. masterorganicchemistry.com
Interactive Table: Functionalization Reactions of this compound via its Grignard Reagent
| Electrophile | Product |
|---|---|
| Formaldehyde (CH₂O) | Heptafluorocyclobutylmethanol |
| Aldehyde (RCHO) | 1-(Heptafluorocyclobutyl)alkanol |
| Ketone (RCOR') | 1-(Heptafluorocyclobutyl)alkanol |
These derivatization strategies open up avenues for the synthesis of a diverse array of novel heptafluorocyclobutane-containing compounds with potential applications in materials science, pharmaceuticals, and agrochemicals. The ability to selectively functionalize the C-Cl bond provides a versatile handle for tailoring the physical and chemical properties of the resulting molecules.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structural details of fluoro-organic compounds. epo.orggoogle.comgoogleapis.comgoogleapis.com For chloroheptafluorocyclobutane, a combination of ¹⁹F, ¹³C, and ¹H NMR, along with two-dimensional (2D) techniques, provides a comprehensive understanding of its molecular framework.
¹⁹F NMR for Fluorine Environments
Due to the presence of seven fluorine atoms in distinct chemical environments, ¹⁹F NMR spectroscopy is particularly insightful. youtube.comnih.gov The chemical shifts and coupling constants (J-couplings) in the ¹⁹F NMR spectrum reveal the connectivity and spatial relationships between the fluorine nuclei. nih.gov The ¹⁹F nucleus has a nuclear spin of 1/2, similar to a proton, leading to predictable coupling patterns. youtube.com The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, offering excellent signal dispersion. youtube.com For this compound, distinct resonances are expected for the fluorine atoms on the same carbon as the chlorine (CFCl), the geminal difluoro groups (CF₂), and the fluorine atoms on the remaining carbon atoms. The coupling patterns, such as doublet of doublets or triplets, arise from spin-spin interactions between neighboring, non-equivalent fluorine atoms.
¹³C NMR and ¹H NMR for Carbon and Hydrogen Connectivity
While ¹H NMR is not directly applicable to the perhalogenated this compound, ¹³C NMR provides valuable information about the carbon skeleton. docbrown.info The ¹³C spectrum would show distinct signals for the different carbon environments within the cyclobutane (B1203170) ring. The carbon atom bonded to chlorine will exhibit a characteristic chemical shift, distinguishable from the carbons bonded only to fluorine. The presence of fluorine atoms on the carbon atoms leads to significant C-F coupling, which can further aid in signal assignment.
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex NMR spectra of fluorinated molecules. nih.govhuji.ac.ilwikipedia.org Techniques such as COSY (Correlation Spectroscopy) can establish correlations between coupled fluorine nuclei. wikipedia.org Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹⁹F and ¹³C signals, confirming the connectivity between specific fluorine and carbon atoms. nih.govwikipedia.org These advanced techniques are crucial for piecing together the complete structural puzzle of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum. google.commdpi.comnih.govnih.govresearchgate.net For this compound, these techniques can identify the various bond stretching and bending vibrations within the molecule.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and studying the fragmentation patterns of compounds. goreg.comaf-system.itchemeurope.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of approximately 216.48 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum is particularly informative. docbrown.infolibretexts.org The cleavage of the cyclobutane ring and the loss of chlorine and fluorine atoms or radicals would lead to a series of characteristic fragment ions. Analyzing these fragmentation pathways helps to corroborate the structure determined by other spectroscopic methods.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 216/218 | [C₄ClF₇]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 181 | [C₄F₇]⁺ (Loss of Cl) |
| 167 | [C₃ClF₄]⁺ |
| 131 | [C₃F₅]⁺ |
| 100 | [C₂F₄]⁺ |
| 69 | [CF₃]⁺ |
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgrigaku.comtcd.ieunica.itresearchgate.netusp.org If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring. rsc.orgrigaku.comnih.gov
The data from an XRD experiment would reveal whether the cyclobutane ring is planar or puckered, a common feature in cyclobutane derivatives. Powder X-ray diffraction (PXRD) can be used to analyze microcrystalline samples, providing information about the crystal system and unit cell parameters. rsc.orgusp.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
Gas chromatography and high-performance liquid chromatography are powerful techniques for assessing the purity of volatile and non-volatile compounds, respectively. For a volatile compound like this compound, GC is the more common and effective method.
Gas Chromatography (GC)
GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The purity of this compound can be determined by analyzing a sample and quantifying the area of the main peak relative to any impurity peaks.
Stationary Phases: For the analysis of halogenated hydrocarbons, a variety of capillary columns can be employed. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase, separate compounds primarily based on their boiling points. For compounds with similar boiling points, columns with intermediate polarity, such as those containing phenyl or cyanopropyl functional groups, can provide better separation based on differences in dipole moment and polarizability. A semi-polar GC column, like one with 6%-cyanopropylphenyl 94%-dimethyl polysiloxane, has been shown to be effective for the separation of various neutral per- and polyfluoroalkyl substances (PFASs) and could be applicable to this compound analysis. nih.gov
Detectors: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for detecting this compound and its chlorinated or fluorinated impurities at trace levels. A Flame Ionization Detector (FID) can also be used, although it is less sensitive to highly halogenated compounds. For more definitive identification, a mass spectrometer (MS) is used as the detector (see Section 4.6).
Purity Analysis: In a typical purity analysis, a sample of this compound is injected into the GC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. ASTM method D7504, though designed for monocyclic aromatic hydrocarbons, provides a framework for purity analysis by GC that can be adapted for other compounds. perlan.com.pl This method emphasizes the importance of detecting a wide range of component concentrations in a single run. perlan.com.pl
High-Performance Liquid Chromatography (HPLC)
While GC is more common for volatile compounds, HPLC can be used for the analysis of this compound, particularly for non-volatile impurities or in formulations where the compound is part of a complex matrix.
Stationary Phases: Reversed-phase HPLC with a C18 or C8 stationary phase is a common starting point. However, for highly fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity. These phases can interact more strongly with fluorinated analytes, leading to better retention and separation from non-fluorinated or less-fluorinated impurities.
Mobile Phases: Typical mobile phases for reversed-phase HPLC consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The choice of mobile phase composition can be optimized to achieve the desired separation.
Table 1: Illustrative Chromatographic Conditions for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) or a fluorinated stationary phase |
| Mobile Phase | Carrier gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min) | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |
| Oven Temperature | Temperature program, e.g., start at 40°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min | Column oven set to a constant temperature, e.g., 30-40°C |
| Injector Temperature | 250°C | N/A (sample introduced via an autosampler) |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | UV detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (for ECD) | N/A |
Advanced Hyphenated Techniques (e.g., GC-MS for Product Analysis)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each component, which acts as a "molecular fingerprint" allowing for its identification.
Product Analysis and Impurity Identification: GC-MS is invaluable for identifying the products of a chemical reaction that synthesizes this compound, as well as any impurities that may be present. These impurities could include isomers, starting materials, or byproducts from side reactions. By comparing the obtained mass spectra with spectral libraries (such as those from NIST) or by interpreting the fragmentation patterns, the chemical structure of each separated compound can be elucidated. gcms-id.ca
Fragmentation Pattern: In the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The fragmentation pattern of this compound would be characterized by the loss of chlorine and fluorine atoms or groups. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. Common fragments would likely include the loss of a chlorine atom to form the [C₄F₇]⁺ ion, as well as various other fluorocarbon and chlorofluorocarbon fragments.
The following table presents a hypothetical, yet plausible, set of major mass spectral fragments for this compound based on the principles of mass spectrometry for halogenated compounds.
Table 2: Plausible Mass Spectral Fragments for this compound (C₄ClF₇)
| Mass-to-Charge Ratio (m/z) | Plausible Fragment Ion | Notes |
| 219/221 | [C₄F₇Cl]⁺ | Molecular ion (M⁺). The presence of two peaks with a ~3:1 intensity ratio is characteristic of a single chlorine atom. |
| 184 | [C₄F₇]⁺ | Fragment resulting from the loss of the chlorine atom. This would likely be a prominent peak. |
| 169 | [C₃F₇]⁺ | A common perfluoroalkyl fragment. |
| 131 | [C₃F₅]⁺ | Fragment from further fluorine loss. |
| 119 | [C₂F₅]⁺ | A stable perfluoroethyl cation. |
| 100 | [C₂F₄]⁺ | Tetrafluoroethene cation radical, potentially from cycloreversion. |
| 69 | [CF₃]⁺ | A very common and stable trifluoromethyl cation. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical properties and reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic structure.
Ab Initio Methods
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), calculate the molecular structure, energy, and properties of a system. researchgate.net For a molecule like chloroheptafluorocyclobutane, ab initio calculations would typically be used to:
Determine the optimized molecular geometry, including bond lengths and angles.
Calculate the total electronic energy and relative energies of different conformers.
Predict fundamental vibrational frequencies.
The accuracy of ab initio methods increases with the sophistication of the level of theory and the size of the basis set used to represent the molecular orbitals. For halogenated systems, basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set, are often required for accurate results. researchgate.net While these methods are powerful, their computational cost increases rapidly with the size of the molecule and the desired level of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electron density to calculate the system's energy and other properties. nih.gov Various exchange-correlation functionals, such as B3LYP or PBE0, are used to approximate the exchange and correlation energies. For halogenated compounds, hybrid functionals that mix a portion of exact exchange from Hartree-Fock theory are often employed. nih.govmdpi.com
Applications of DFT for this compound would include:
Structural Optimization: Finding the lowest energy geometry of the molecule.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Charge Distribution: Analyzing the partial atomic charges on each atom using methods like Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions. nih.gov
Reactivity Descriptors: Using Fukui functions to predict the most likely sites for nucleophilic or electrophilic attack. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. An MD simulation would allow for the exploration of:
Conformational Dynamics: Observing the puckering motion of the cyclobutane (B1203170) ring and the rotation of substituents in real-time.
Thermodynamic Properties: Calculating properties like heat capacity and free energy by averaging over a trajectory.
Solvent Effects: Simulating the molecule in a solvent to understand how intermolecular interactions influence its structure and dynamics. mdpi.com
For this compound, MD simulations could reveal the flexibility of the ring and the preferred conformational states at different temperatures.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting experimental spectra. By calculating the properties that govern the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that aid in the analysis of experimental data. nih.govmdpi.com
Vibrational Spectroscopy (IR and Raman): DFT and ab initio methods can calculate the vibrational frequencies and intensities of a molecule. nih.govmdpi.comnih.gov These calculations produce a theoretical infrared (IR) and Raman spectrum that can be compared to experimental results to assign specific peaks to particular vibrational modes (e.g., C-F stretching, C-Cl stretching, ring deformation). For accurate results, the calculated harmonic frequencies are often scaled to account for anharmonicity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict NMR chemical shifts and coupling constants, which are essential for structural elucidation.
A theoretical vibrational analysis of this compound would be crucial for understanding its complex IR and Raman spectra, where many C-F and ring vibrations would overlap.
Reaction Pathway and Transition State Analysis
Understanding how a molecule reacts involves mapping the potential energy surface (PES) for a given chemical transformation. Computational chemistry is used to locate the minimum energy structures of reactants and products, as well as the high-energy transition state that connects them.
This analysis provides critical information about a reaction, including:
Activation Energy: The energy barrier that must be overcome for the reaction to occur, which is the energy difference between the reactants and the transition state.
Reaction Mechanism: The step-by-step sequence of elementary reactions.
For this compound, these methods could be used to study potential decomposition pathways or its reactions with other species, such as atmospheric radicals.
Conformational Analysis of the Cyclobutane Ring
The four-membered cyclobutane ring is not planar. A flat geometry would result in significant angle strain (with C-C-C angles of 90° instead of the ideal ~109.5°) and torsional strain from eclipsing C-H bonds (or C-F/C-Cl bonds in this case). To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic process where the ring rapidly inverts between equivalent puckered forms.
In this compound, the substitution pattern dramatically influences the ring's conformation. The seven fluorine atoms and one chlorine atom introduce significant steric and electronic effects. Studies on perfluoroalkanes have shown they often prefer helical conformations, a behavior different from their hydrocarbon analogs, driven by the size and polarity of fluorine atoms. nih.gov
The puckering of the this compound ring would be asymmetric due to the presence of the unique C-Cl bond. The conformation would be determined by the balance of minimizing steric repulsion between the large chlorine atom and the adjacent fluorine atoms, and optimizing stabilizing stereoelectronic interactions (hyperconjugation). The ring will likely adopt a puckered conformation where the bulky chlorine atom occupies a position that minimizes its interaction with the other substituents. The exact puckering angle and the energetic barrier to ring inversion would need to be determined by detailed quantum chemical calculations.
Below is a table illustrating the types of parameters determined in a conformational analysis of a substituted cyclobutane. Note that these values are for a generic example, as specific computational data for this compound is not available in the cited literature.
| Parameter | Description | Illustrative Value |
| Puckering Angle (φ) | The angle defining the deviation of the ring from planarity. | 20° - 35° |
| Dihedral Angle (C1-C2-C3-C4) | The torsion angle around a C-C bond in the ring. | ±25° |
| Axial/Equatorial Position | The orientation of a substituent relative to the approximate plane of the ring. | Chlorine likely prefers an equatorial-like position to minimize steric strain. |
| Energy Barrier to Inversion | The energy required for the ring to flip from one puckered conformation to another. | Varies based on substituents. |
Applications in Advanced Chemical Synthesis and Materials Science
Chloroheptafluorocyclobutane as a Synthetic Building Block
The utility of fluorinated cyclobutane (B1203170) derivatives as building blocks, particularly in the field of medicinal chemistry, is an area of active research. These structures can impart unique properties, such as metabolic stability and altered lipophilicity, to bioactive molecules. However, specific documented examples of this compound being directly employed as a synthetic building block for the preparation of complex organic molecules are scarce in peer-reviewed literature.
The reactivity of the carbon-chlorine bond in this compound could theoretically allow for its use in various coupling reactions or nucleophilic substitutions, thereby incorporating the heptafluorocyclobutyl moiety into a larger molecular framework. For instance, dechlorination reactions of similar hydrohalocyclobutanes to yield cyclobutenes have been reported, suggesting a potential, though underexplored, pathway to functionalized cyclobutene (B1205218) monomers. bit.edu.cn Nevertheless, detailed studies and specific protocols for such transformations involving this compound are not widely reported.
Role in Polymer Chemistry
The role of this compound as a direct monomer in polymerization reactions is not well-established in the existing literature. The following subsections explore the theoretical possibilities and the general context of fluorinated monomers in polymer chemistry.
Monomer in Homopolymerization
There is no significant evidence in scientific databases to suggest that this compound undergoes homopolymerization to form a polymer with repeating this compound units. The stability of the cyclobutane ring and the lack of a readily polymerizable functional group, such as a double bond, make direct homopolymerization under standard conditions unlikely.
Co-monomer in Copolymerization
Similarly, there is a lack of specific studies detailing the use of this compound as a co-monomer in copolymerization reactions. While various fluorinated alkenes are commonly used as co-monomers to impart desirable properties like thermal stability and chemical resistance to polymers, the incorporation of a saturated cyclic compound like this compound would require a specific reaction mechanism that is not commonly described.
Topochemical Polymerization Considerations
Topochemical polymerization involves the polymerization of monomers that are pre-organized in a crystalline lattice. This method is highly dependent on the specific packing of the monomer in the solid state. There is no available crystallographic data or polymerization studies to suggest that this compound can undergo topochemical polymerization.
Development of Novel Fluorinated Materials
Research into the direct application of this compound in the synthesis of novel fluorinated materials is limited in publicly available scientific literature. While fluorinated cyclobutane derivatives are recognized as important building blocks in medicinal chemistry and materials science, specific studies detailing the use of this compound as a monomer or direct precursor for polymers, liquid crystals, or other advanced materials are not readily found.
The primary documented applications of this compound are not in material synthesis. It is listed in chemical inventories and safety documents, and has been mentioned in patents in broader contexts, such as a component in refrigerant blends or as a volatile liquid in the formation of vesicles for medical applications. googleapis.comgoogle.comgoogle.comgoogle.com These applications leverage its physical properties rather than its chemical reactivity for creating new materials.
For instance, patents mention this compound among a long list of potential volatile liquids that can be encapsulated within polymer shells to create microbubbles or vesicles. google.comgoogle.comgoogleapis.com In these contexts, it serves as a processing aid and is not incorporated into the final material's chemical structure.
There is no available data from research findings on the polymerization of this compound or its successful integration as a structural component in novel fluorinated materials. Consequently, data tables detailing the properties of such materials or the specifics of related synthetic processes cannot be provided. Further research would be necessary to explore the potential of this compound as a reactive monomer or precursor for advanced material development.
Environmental Chemistry and Atmospheric Fate
Atmospheric Lifetime and Degradation Pathways
The atmospheric lifetime of a chemical compound is a measure of the time it remains in the atmosphere before being removed by chemical reactions or physical processes. For many volatile organic compounds, the primary degradation pathway in the troposphere is reaction with the hydroxyl radical (OH). nih.govcopernicus.org Perfluorocarbons (PFCs), which are structurally related to chloroheptafluorocyclobutane, are known to have exceptionally long atmospheric lifetimes, ranging from thousands to tens of thousands of years, due to the strength of the carbon-fluorine bond. copernicus.orgnih.govresearchgate.net
Table 1: Atmospheric Lifetimes of Selected Perfluorocarbons
| Compound | Atmospheric Lifetime (years) |
| Tetrafluoromethane (CF₄) | > 50,000 |
| Hexafluoroethane (C₂F₆) | 10,000 |
| Octafluoropropane (C₃F₈) | 2,600 |
| Octafluorocyclobutane (B90634) (c-C₄F₈) | ~3,200 |
This table presents data for analogous perfluorocarbon compounds to provide context for the likely long atmospheric lifetime of this compound. Data sourced from various scientific assessments. copernicus.orgcopernicus.org
The degradation process is likely to proceed through a series of complex reactions following the initial OH attack, leading to the breakdown of the cyclobutane (B1203170) ring.
Photolytic and Oxidative Degradation Mechanisms
Oxidative Degradation: The dominant degradation mechanism for this compound in the troposphere is expected to be oxidation initiated by hydroxyl radicals. nih.govacs.org The reaction likely proceeds via hydrogen abstraction if any hydrogen atoms were present, but as a fully halogenated compound, the reaction would proceed via addition of the OH radical to the molecule, or by direct reaction with the C-Cl bond. This initial reaction is typically the rate-limiting step in the degradation cascade. The resulting radical species is then expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical.
Subsequent reactions of the peroxy radical with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals, would lead to the formation of an alkoxy radical. This alkoxy radical is a key intermediate that can undergo further decomposition, potentially leading to the cleavage of the carbon-carbon bonds within the cyclobutane ring. mdpi.com
Formation of Atmospheric Byproducts
The atmospheric degradation of this compound is expected to produce a range of smaller, more oxidized byproducts. Based on the degradation pathways of other hydrochlorofluorocarbons (HCFCs) and perfluorocarbons, the anticipated byproducts would include: nasa.gov
Hydrogen Fluoride (B91410) (HF) and Hydrogen Chloride (HCl): The fluorine and chlorine atoms in the molecule are ultimately expected to be converted to HF and HCl, which are then removed from the atmosphere through wet and dry deposition.
Carbonyl Halides: The breakdown of the carbon skeleton can lead to the formation of smaller carbonyl compounds containing fluorine and chlorine, such as phosgene (B1210022) (COCl₂) and carbonyl fluoride (COF₂).
Trifluoroacetic Acid (TFA): The degradation of many fluorinated compounds is known to produce trifluoroacetic acid (CF₃COOH), a persistent and water-soluble substance that can accumulate in aquatic environments. nasa.gov
Shorter-chain Perfluorocarbons: The fragmentation of the cyclobutane ring could also result in the formation of smaller, linear or branched perfluorocarbons.
The exact nature and yield of these byproducts would depend on the specific degradation pathways and atmospheric conditions.
Analytical Methodologies for Environmental Monitoring (Academic)
The detection and quantification of this compound in environmental matrices, particularly in air, require sensitive and specific analytical techniques. The methods employed are generally those developed for the analysis of other volatile organic compounds and halogenated species. acs.orgnih.govnih.govazocleantech.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile compounds like this compound. copernicus.org In this method, a sample of air is collected and the target analyte is separated from other components based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated compound then enters a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is typically the method of choice for volatile compounds, LC-MS can also be employed, particularly for the analysis of degradation products that may be less volatile and more polar. acs.orgnih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer.
Table 2: Common Analytical Techniques for Halogenated Compounds
| Technique | Principle | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High - suitable for direct analysis in air samples. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass-based detection. | Moderate - more applicable to less volatile degradation products. |
These analytical methods are crucial for monitoring the presence of this compound in the atmosphere, understanding its distribution, and verifying the effectiveness of any potential emission control measures. acs.orgnih.gov
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes
The industrial synthesis of chloroheptafluorocyclobutane and related fluorinated cyclobutanes has traditionally relied on processes that can be energy-intensive and may utilize hazardous reagents. The future of chemical manufacturing is increasingly focused on green chemistry principles, aiming to reduce environmental impact and enhance process safety and efficiency. rsc.org Future research in the synthesis of this compound is expected to prioritize the development of more sustainable and eco-friendly methods.
Key areas of investigation will likely include:
Catalytic Innovations: A significant shift towards catalytic routes that minimize waste and energy consumption is anticipated. This includes the exploration of novel catalysts for key reaction steps, such as cycloadditions and halogen exchange reactions. The development of recyclable organocatalysts and transition metal-free catalytic systems are promising avenues. nih.gov Furthermore, photocatalysis, which utilizes light to drive chemical reactions, presents a sustainable alternative to traditional thermal methods. nih.gov
Renewable Feedstocks and Solvents: Research into the use of bio-based starting materials and green solvents is a critical component of sustainable synthesis. mt.com For instance, developing pathways that utilize feedstocks derived from biomass could significantly reduce the carbon footprint of chlorohehtafluorocyclobutane production. The replacement of conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is another important trend.
Process Intensification: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future synthetic routes for this compound will likely incorporate continuous flow reactors to improve efficiency and reduce waste.
| Research Focus | Key Objectives | Potential Impact |
| Catalysis | Develop highly selective and recyclable catalysts. Explore photocatalytic and transition metal-free systems. | Reduced energy consumption, minimized waste, increased atom economy. |
| Feedstocks & Solvents | Utilize renewable starting materials. Replace hazardous solvents with greener alternatives. | Lower carbon footprint, improved process safety. |
| Process Intensification | Implement continuous flow manufacturing. | Enhanced efficiency, better process control, reduced footprint of manufacturing plants. |
Exploration of Novel Reactivity Patterns
Due to the high strength of the carbon-fluorine bond, perfluorinated and highly fluorinated compounds like this compound are often characterized by their chemical inertness. However, the presence of a chlorine atom provides a site for selective chemical transformations. Future research will likely focus on uncovering and harnessing novel reactivity patterns of this compound.
Emerging trends in this area include:
Mechanistic Studies: A deeper understanding of the reaction mechanisms of this compound is crucial for developing new synthetic applications. researchgate.net Computational chemistry and kinetic studies can provide valuable insights into reaction pathways and transition states.
Photochemical Transformations: The use of light to induce novel chemical reactions is a rapidly growing field. iupac.org Research into the photochemical transformations of this compound could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures that are not accessible through traditional thermal methods. nih.gov
Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. researchgate.net The development of MCRs involving this compound could provide rapid access to complex fluorinated molecules with potential applications in pharmaceuticals and materials science. Mechanistic investigations of such complex reactions are essential for their optimization. dntb.gov.ua
Advanced Characterization Techniques for In-Situ Studies
The detailed characterization of reaction intermediates and the real-time monitoring of reaction kinetics are essential for understanding and optimizing chemical processes. Future research on this compound will increasingly rely on advanced analytical techniques for in-situ studies.
Key techniques and their applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity and 100% natural abundance of the 19F nucleus. nih.govrsc.org Advanced NMR techniques, including two-dimensional correlation spectroscopy, can provide detailed structural information and are being developed to analyze complex mixtures of fluorinated molecules without the need for separation. jeol.comrsc.org Online NMR spectroscopy can be used for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data. uni-muenchen.de
In-Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of chemical reactions in real-time. distantreader.org These methods provide information about the disappearance of reactants and the appearance of products and intermediates, allowing for a detailed understanding of reaction kinetics and mechanisms.
Mass Spectrometry: Tandem mass spectrometry is a crucial tool for identifying and quantifying fluorinated compounds, even at low concentrations. scholaris.ca It is particularly valuable for tracing the fate of these compounds in environmental and biological systems.
| Technique | Application in this compound Research | Information Gained |
| Advanced NMR | Structural elucidation, analysis of complex reaction mixtures, reaction monitoring. | Molecular structure, reaction kinetics, mechanistic insights. nih.govrsc.orgjeol.comrsc.orguni-muenchen.descholaris.ca |
| In-Situ Spectroscopy | Real-time monitoring of chemical reactions. | Reaction progress, identification of intermediates, kinetic data. distantreader.org |
| Mass Spectrometry | Identification and quantification in various matrices. | Detection of trace amounts, analysis of degradation products. scholaris.ca |
Interdisciplinary Research with Materials Science and Environmental Science
The unique properties of fluorinated compounds make them valuable in a range of applications, but their environmental persistence is a significant concern. Future research on this compound will be increasingly interdisciplinary, bridging the gap between materials science and environmental science.
Materials Science: this compound can serve as a monomer or building block for the synthesis of novel fluoropolymers. nih.govgoogle.com These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Future research will focus on developing new fluoropolymers with tailored properties for specific applications, such as advanced coatings, membranes, and electronic materials. Green-chemistry-inspired synthesis of related cyclobutane-based materials is an active area of research. researchgate.net The application of C-H functionalization logic is also being explored for the synthesis of complex cyclobutane (B1203170) structures. acs.org
Environmental Science: Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental impact. chemrxiv.orgresearchgate.net Research in this area will involve studying its atmospheric chemistry, potential for long-range transport, and biotic and abiotic degradation processes. nasa.gov The development of methods for the complete defluorination of chlorinated polyfluoroalkyl substances is an important area of investigation to mitigate their environmental persistence. researchgate.net A key aspect will be to balance the desirable properties of such compounds with the need for environmental sustainability, potentially through the design of "more degradable" molecules. chemrxiv.org
Q & A
Q. What are the established laboratory synthesis protocols for chloroheptafluorocyclobutane, and how can purity be validated?
Methodological Answer: Synthesis typically involves fluorination of cyclobutane precursors using catalysts like SbF₅ under anhydrous conditions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and ¹⁹F NMR to confirm fluorine substitution patterns. Purity validation should adhere to ASTM standards, including headspace analysis for residual solvents .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
Methodological Answer: Combine ¹H/¹⁹F NMR for halogen positioning, IR spectroscopy for bond vibration analysis (C-Cl, C-F stretches), and X-ray crystallography for resolving stereochemical ambiguities. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. How does this compound interact with common laboratory solvents, and what precautions are necessary for storage?
Methodological Answer: The compound exhibits low solubility in polar solvents (e.g., water) but high solubility in fluorinated solvents like perfluorohexane. Storage requires inert atmospheres (argon) and PTFE-lined containers to prevent hydrolysis. Stability tests under varying temperatures (4°C to 40°C) are recommended to assess decomposition kinetics .
Advanced Research Questions
Q. What mechanisms explain the anomalous thermodynamic stability of this compound compared to other halogenated cyclobutanes?
Methodological Answer: Investigate ring strain vs. electron-withdrawing effects using calorimetry (ΔHf measurements) and computational models (MP2/cc-pVTZ). Compare with analogs like chlorooctafluorocyclobutane to isolate contributions from fluorine substitution patterns .
Q. How can contradictions in reported ozone-depletion potentials (ODP) for this compound be resolved?
Methodological Answer: Replicate atmospheric chamber studies under controlled UV irradiation (200–315 nm) and measure Cl-radical release rates via laser-induced fluorescence. Discrepancies may arise from impurities (e.g., trace CFC-113) or calibration errors in gas-phase IR absorption cross-sections .
Q. What experimental designs mitigate challenges in studying the reaction kinetics of this compound with hydroxyl radicals?
Methodological Answer: Use pulsed-laser photolysis coupled with resonance fluorescence for real-time radical tracking. Control humidity (<1 ppm H₂O) to minimize side reactions. Validate results against theoretical kinetics (transition-state theory with CCSD(T)-F12a/cc-pVQZ-F12) .
Data Contradiction & Reproducibility
Q. Why do computational models conflict with experimental data on the dipole moment of this compound?
Methodological Answer: Discrepancies often stem from basis-set incompleteness in DFT calculations. Use high-level ab initio methods (e.g., CCSD(T)/aug-cc-pV5Z) and validate against microwave spectroscopy measurements. Account for solvent effects in theoretical models if applicable .
Q. How can researchers reconcile divergent findings on the compound’s bioaccumulation potential in aquatic ecosystems?
Methodological Answer: Standardize test organisms (e.g., Daphnia magna) and exposure durations in OECD 305 guidelines. Measure lipid-water partition coefficients (log Kₗw) and compare with QSAR predictions using molecular descriptors like polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
